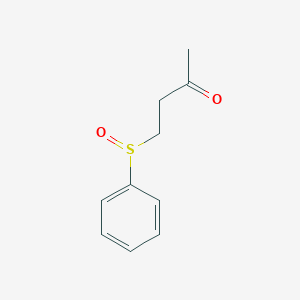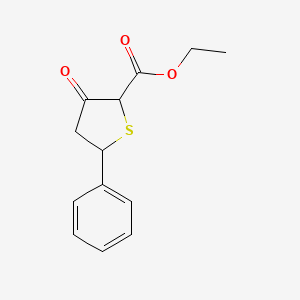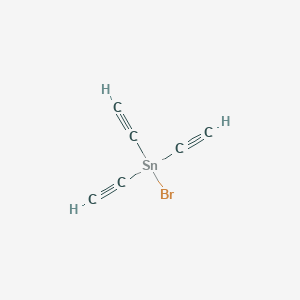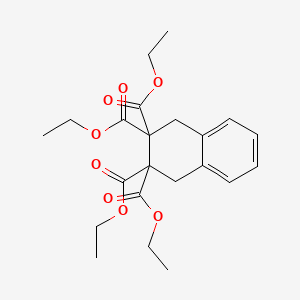
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of four ester groups attached to the naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate typically involves the esterification of naphthalene derivatives. One common method includes the reaction of naphthalene with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired tetraethyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with carboxylic acid groups.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene tetracarboxylic acid, while reduction can produce tetrahydroxy naphthalene derivatives .
Scientific Research Applications
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in drug delivery systems.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets. Additionally, the naphthalene core can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- Tetraethyl 1,1,3,3-propanetetracarboxylate
- Tetraethyl 1,4-dihydroxy-1,3-butadiene-1,2,3,4-tetracarboxylate
Comparison: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical propertiesFor instance, its aromatic structure allows for π-π interactions, making it suitable for specific biological and chemical applications .
Properties
CAS No. |
76044-99-0 |
|---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C22H28O8/c1-5-27-17(23)21(18(24)28-6-2)13-15-11-9-10-12-16(15)14-22(21,19(25)29-7-3)20(26)30-8-4/h9-12H,5-8,13-14H2,1-4H3 |
InChI Key |
IYUUHGXBDXSDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2CC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


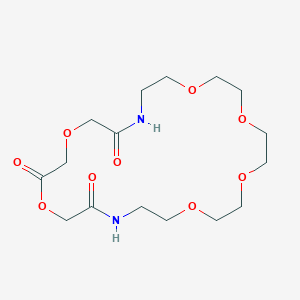
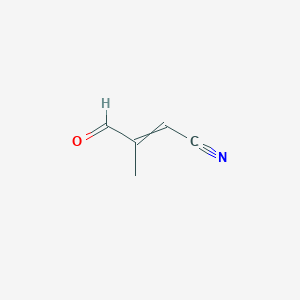
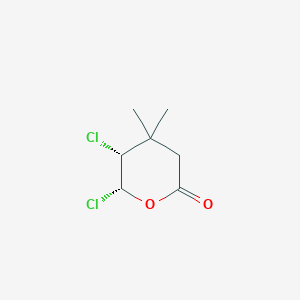
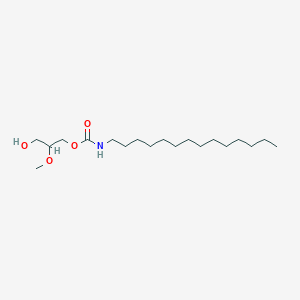
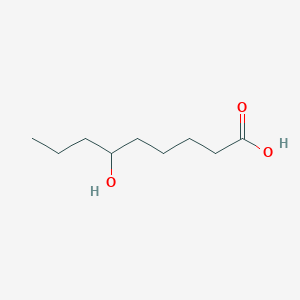
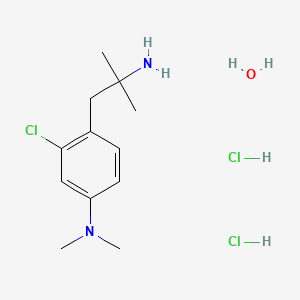
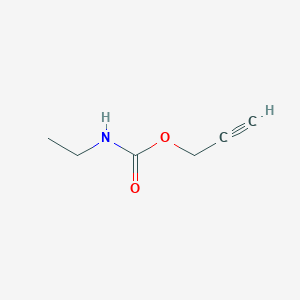
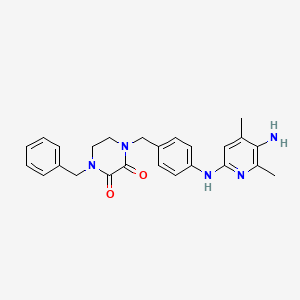
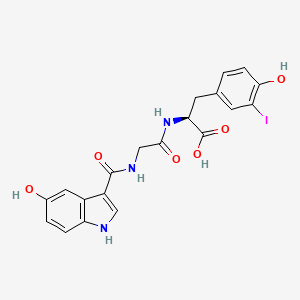
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)

